molecular formula C17H25ClN2O2 B2575315 N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride CAS No. 2085690-13-5

N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride

Cat. No.: B2575315
CAS No.: 2085690-13-5
M. Wt: 324.85
InChI Key: FVMSNUVHBWAZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropylethyl group, a morpholine ring, and a phenylacetamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the alkylation of morpholine with 1-cyclopropylethyl bromide, followed by acylation with phenylacetyl chloride. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenylacetamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or phenylacetamide derivatives.

Scientific Research Applications

N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropylethyl)-4-(morpholin-4-yl)aniline
  • N-(1-cyclopropylethyl)-2-(morpholin-4-yl)acetamide
  • N-phenyl-2-(morpholin-4-yl)acetamide

Uniqueness

N-(1-cyclopropylethyl)-2-(morpholin-4-yl)-N-phenylacetamide hydrochloride stands out due to its unique combination of a cyclopropylethyl group, a morpholine ring, and a phenylacetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-cyclopropylethyl)-2-morpholin-4-yl-N-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.ClH/c1-14(15-7-8-15)19(16-5-3-2-4-6-16)17(20)13-18-9-11-21-12-10-18;/h2-6,14-15H,7-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMSNUVHBWAZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C2=CC=CC=C2)C(=O)CN3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.